molecular formula C23H21N3O4 B10900282 ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate

ethyl (3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-1H-indol-1-yl)acetate

Cat. No.: B10900282
M. Wt: 403.4 g/mol
InChI Key: PZHAUYBOYNRNQB-FOWTUZBSSA-N
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Description

ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE is a complex organic compound with a molecular formula of C23H21N3O4. It is known for its unique structure, which includes an indole ring, a cyano group, and a methoxyaniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a cyanoacrylate ester in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to active sites, thereby inhibiting enzyme activity. This inhibition can lead to the suppression of cancer cell growth and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-{3-[(E)-2-CYANO-3-(4-METHOXYANILINO)-3-OXO-1-PROPENYL]-1H-INDOL-1-YL}ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 2-[3-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]indol-1-yl]acetate

InChI

InChI=1S/C23H21N3O4/c1-3-30-22(27)15-26-14-17(20-6-4-5-7-21(20)26)12-16(13-24)23(28)25-18-8-10-19(29-2)11-9-18/h4-12,14H,3,15H2,1-2H3,(H,25,28)/b16-12+

InChI Key

PZHAUYBOYNRNQB-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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